molecular formula C18H21N5O2 B2827480 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1334375-15-3

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Katalognummer: B2827480
CAS-Nummer: 1334375-15-3
Molekulargewicht: 339.399
InChI-Schlüssel: SOXUGWWXTLMXHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a synthetic compound with potential therapeutic applications. The compound's structure incorporates a pyrazole moiety, which is often associated with various biological activities, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N4O3
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 1286710-94-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclooxygenase Inhibition : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain. For example, related pyrazole derivatives have shown selective inhibition of COX-II with IC50 values ranging from 0.52 μM to 22.25 μM, indicating potent anti-inflammatory properties .
  • Serotonergic System Modulation : The compound may also interact with the serotonergic system, which is crucial for mood regulation and anxiety responses. Research on similar piperazine derivatives has demonstrated anxiolytic-like effects mediated through serotonin receptors .
  • Multi-target Interaction : Compounds containing the piperazine and pyrazole moieties often exhibit multi-target interactions, potentially providing therapeutic benefits across various conditions such as anxiety, depression, and inflammation .

Biological Activity

The biological activities of this compound have been explored in several studies:

Anti-inflammatory Activity

Research indicates that compounds similar to this one can significantly reduce inflammation in animal models. For instance, derivatives were shown to inhibit COX-II activity effectively, leading to reduced inflammatory responses in vivo .

Analgesic Effects

In preclinical studies, related compounds demonstrated analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect was attributed to the inhibition of prostaglandin synthesis through COX inhibition .

Study 1: COX Inhibition

A study evaluated the efficacy of pyrazole-linked compounds in inhibiting COX enzymes. Among the tested compounds, one demonstrated an IC50 value of 0.011 μM against COX-II, significantly outperforming standard treatments like Rofecoxib . This highlights the potential of pyrazole derivatives as effective anti-inflammatory agents.

Study 2: Neuropharmacological Evaluation

Another study focused on the neuropharmacological effects of piperazine derivatives similar to our compound. These derivatives exhibited anxiolytic-like activity through modulation of the GABAA receptor and serotonergic pathways, suggesting potential applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 ValueReference
COX-II InhibitionPYZ160.52 μM
Analgesic ActivityRofecoxib0.78 μM
Anxiolytic ActivityLQFM192Not specified

Eigenschaften

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(14-16-15-4-1-2-5-17(15)25-20-16)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUGWWXTLMXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.